Heliolink
Description
Evolution of Polymer-Based Luting Agents in Prosthetic Dentistry
Historically, dental luting was accomplished using materials like zinc phosphate (B84403) cement, which was introduced around 1880 and served as a standard for over a century, primarily relying on mechanical interlocking for retention researchgate.netnih.govwikipedia.org. The mid-20th century saw the introduction of silicate (B1173343) cement (used as a restorative material) and later polycarboxylate cement in 1972, which offered some adhesion to tooth structure researchgate.netnih.govpocketdentistry.com. The development of glass ionomer cements (GICs) in the late 1960s and their introduction as luting agents in 1976 marked a significant step forward, offering chemical bonding to tooth structure and fluoride (B91410) release researchgate.netnih.govwikipedia.orgpocketdentistry.com. Resin-modified glass ionomer cements (RMGICs) followed in 1995, combining some benefits of both GICs and resins researchgate.netnih.gov.
The advent of composite resin cements, emerging around 1975 and becoming more prominent as "resin cements" by 1986, represented a pivotal shift towards polymer-based systems offering superior mechanical properties and aesthetics compared to their predecessors researchgate.netnih.gov. Further evolution led to self-etching (adhesive) resin cements around 2004, aiming to simplify the bonding procedure researchgate.netnih.gov.
Rationale for Advanced Composite Resin Cement Development
The limitations of conventional cements, such as the brittleness and lack of adhesion of zinc phosphate, the solubility and lower strength of early GICs, and potential for post-operative sensitivity, highlighted the need for more advanced materials researchgate.netnih.govwikipedia.orgmdpi.com. The increasing use of tooth-colored indirect restorations, particularly ceramic and composite materials, further emphasized the demand for luting agents that offer excellent aesthetics, color stability, and strong, reliable adhesion to diverse substrates nih.govmdpi.comresearchgate.netmdpi.comslideshare.netresearchgate.net.
Advanced composite resin cements were developed to address these needs by providing high flexural strength, low solubility, controlled setting times, low film thickness, and enhanced resistance to degradation mdpi.comresearchgate.net. Their adhesive capabilities, often facilitated by multi-step bonding systems or incorporated adhesive monomers, are crucial for the retention and marginal sealing of restorations, particularly those relying on adhesive bonding rather than purely mechanical retention nih.govmdpi.comresearchgate.net. The development has also focused on improving the degree of monomer conversion, reducing polymerization shrinkage stress, and enhancing properties like color stability and wear resistance slideshare.netnih.gov.
Overview of Heliolink's Position within Contemporary Luting Materials Research
Within the landscape of composite resin cements, formulations like Vivadent this compound have been investigated for their performance characteristics relevant to clinical success. This compound is identified in research as a dual-cure composite resin cement 43.230.198spemd.ptnih.gov. Dual-cure cements incorporate both light-activated and chemical-cure polymerization mechanisms, which is particularly beneficial for luting indirect restorations where light penetration for curing might be limited due to the thickness or opacity of the restorative material researchgate.net43.230.198researchgate.net.
Early research involving this compound focused on aspects critical to its clinical application, such as the effectiveness of its photo-activation when cured through porcelain veneers and its color stability over time 43.230.198nih.govresearchgate.netresearchgate.net. These studies contribute to the broader understanding of the behavior and performance of dual-cure composite resin cements in prosthetic dentistry.
Research findings on this compound have provided insights into its handling properties and its performance in specific clinical scenarios, such as the cementation of porcelain veneers spemd.pt. While described as a microfilled resin, which can influence its handling and aesthetic properties, studies have also evaluated its color stability in comparison to other commercially available dual-cure composite resin cements 43.230.198spemd.ptnih.gov.
Research has shown that the degree of monomer conversion in resin composites can be estimated by measuring their Knoop hardness researchgate.net. When cured through porcelain, this compound was found to attain maximum hardness with specific exposure times, indicating relatively complete conversion under those conditions researchgate.net.
A study investigating the color stability of several dual-cure composite resin cements, including Vivadent this compound, found that all tested materials exhibited some degree of short- and long-term color change 43.230.198nih.govresearchgate.net. However, Vivadent this compound demonstrated the least color change among the materials evaluated over a 24-week period 43.230.198nih.govresearchgate.net. This suggests a favorable aesthetic stability compared to some other dual-cure resin cements available at the time of the study.
The study measured color changes using the Scofield Hunter formula (ΔE) at 24 hours and 24 weeks 43.230.198nih.gov. The results for Vivadent this compound were ΔE = 0.82 at 24 hours and ΔE = 0.98 at 24 weeks 43.230.198nih.gov. In contrast, another tested material, Kerr Porcelite, showed significantly greater color changes, with ΔE = 3.94 at 24 hours and ΔE = 4.73 at 24 weeks 43.230.198nih.gov. These findings highlight the variability in color stability among different dual-cure composite resin cements.
The following table summarizes the color change data for Vivadent this compound and Kerr Porcelite from this study:
| Cement | Color Change (ΔE) at 24 hours | Color Change (ΔE) at 24 weeks |
| Vivadent this compound | 0.82 | 0.98 |
| Kerr Porcelite | 3.94 | 4.73 |
This data indicates that Vivadent this compound exhibited superior color stability compared to Kerr Porcelite in this specific in vitro study 43.230.198nih.gov.
The composition of composite resin cements typically includes a resin matrix (often based on methacrylate (B99206) monomers like BisGMA, UDMA, and TEGDMA), filler particles (such as glass, ceramic, or silica), a polymerization initiator system (photoinitiators for light curing, chemical initiators for self-curing), and other additives like pigments and stabilizers slideshare.netnih.gov. Dual-cure systems like this compound contain both photoinitiators and chemical initiators to ensure polymerization in areas not adequately reached by curing light researchgate.net43.230.198. Common chemical components in self-cure systems include aromatic amines like N,N,-dimethyl-p-toluidine as accelerators, while aliphatic amines such as N,N-dimethyl aminoethyl methacrylate can serve as light-cure accelerators, and benzoyl peroxide is a typical initiator in self-cure systems 43.230.198.
While the specific, proprietary chemical formulation of Vivadent this compound is not fully detailed in the public research, its classification as a dual-cure composite resin cement places it within the category of materials utilizing a polymerizable organic matrix filled with inorganic particles. Research on this compound contributes to the broader scientific understanding of the performance characteristics, such as polymerization efficacy and color stability, of dual-cure composite resin cements used in prosthetic dentistry.
Properties
CAS No. |
133686-68-7 |
|---|---|
Molecular Formula |
C22H25NO7S |
Synonyms |
Heliolink |
Origin of Product |
United States |
Chemical Composition and Polymerization Mechanisms in Heliolink Type Systems
Monomer Chemistry and Cross-linking Networks in Resin Cements
The organic matrix of resin cements is primarily composed of a blend of monomers and oligomers that undergo polymerization to form a rigid, cross-linked network. This network provides the structural integrity and mechanical properties of the cured cement.
Methacrylate-based monomers and oligomers form the backbone of the organic matrix in most dental resin cements guident.netzhermack.comnih.gov. Common examples include high-molecular-weight monomers that contribute to the material's mechanical strength and low-viscosity monomers that act as diluents to improve handling characteristics and allow for higher filler loading nih.govmdpi.commdpi.com.
Bisphenol A-glycidyl methacrylate (B99206) (Bis-GMA): A widely used base monomer known for contributing to good mechanical properties, fast polymerization, and low polymerization contraction nih.govmdpi.com.
Urethane dimethacrylate (UDMA): Another common base monomer that offers good mechanical properties and lower viscosity compared to Bis-GMA, facilitating more efficient crosslinking nih.govmdpi.compocketdentistry.com.
Triethylene glycol dimethacrylate (TEGDMA): A low-viscosity diluent monomer frequently used to adjust the viscosity of the resin mix, enabling better flow and increased filler incorporation nih.govmdpi.com. While it reduces viscosity, high concentrations of TEGDMA can increase polymerization shrinkage and water sorption mdpi.compocketdentistry.com.
The polymerization of these dimethacrylate monomers leads to the formation of a highly cross-linked polymer network nih.govrfppl.co.in. This cross-linking is crucial for the material's mechanical strength, rigidity, and resistance to dissolution and degradation in the oral environment nih.govnih.gov.
Beyond the common methacrylate monomers, resin cements may incorporate alternative monomeric species to impart specific properties or enhance performance.
Bisphenol A-ethoxy dimethacrylate (Bis-EMA): Similar to Bis-GMA but with ethoxy groups, which can influence viscosity and handling nih.govopendentistryjournal.com.
Functionalized Monomers: Some resin cements, particularly self-adhesive types, include monomers with acidic functional groups, such as phosphoric acid or carboxylic acid groups zhermack.comnih.govrfppl.co.inmdpi.com. These monomers play a crucial role in the adhesion mechanism by interacting with the tooth structure (e.g., hydroxyapatite) through demineralization and chemical bonding nih.govrfppl.co.inmdpi.comnih.gov. Examples include 10-methacryloyloxydecyl dihydrogen phosphate (B84403) (10-MDP) and glycerol (B35011) phosphate dimethacrylate (GPDM) rfppl.co.innih.gov.
Cross-linking Agents: Specific cross-linking agents may be incorporated to enhance the stability and durability of the polymer network. Research explores the use of agents like carbodiimide (B86325) and proanthocyanidins (B150500) to improve the long-term bond strength to dentin by stabilizing collagen nih.govnih.govmdpi.com. Photodegradable cross-linkers, such as certain polyrotaxanes, are also being investigated for their potential to allow for controlled debonding acs.org.
Methacrylate-Based Monomers and Oligomers
Photoinitiation and Chemical Activation Systems
The polymerization of resin cements is initiated by specific systems that generate free radicals, triggering the addition polymerization of the monomers nih.govrfppl.co.inmdpi.commit.edu. Resin cements can be light-cured, chemically cured (self-cured), or dual-cured, depending on the activation system employed guident.netnih.govrfppl.co.inmdpi.com.
Light-cured and dual-cured resin cements utilize photoinitiator systems that absorb light energy of a specific wavelength (typically in the blue light spectrum) to produce free radicals nih.govmdpi.comopendentistryjournal.commdpi.com.
Camphorquinone (B77051) (CQ): The most common photoinitiator, typically used in combination with a tertiary amine co-initiator opendentistryjournal.commdpi.com. CQ absorbs light in the blue region (around 460-480 nm) mdpi.com. While effective, the CQ/amine system can lead to yellowing of the cured material opendentistryjournal.commdpi.com.
Alternative Photoinitiators: To address the color stability issues of CQ, alternative photoinitiators have been developed, such as diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) and germanium-based photoinitiators like bis(4-methoxybenzoyl)diethylgermanium (B13149089) (Ivocerin) mdpi.comopendentistryjournal.comallenpress.com. These initiators often absorb light at different wavelengths, sometimes in the violet spectrum, and can offer improved color stability opendentistryjournal.commdpi.comallenpress.com.
Polymerization Kinetics: The rate and extent of light-induced polymerization are influenced by factors such as the type and concentration of the photoinitiator, the intensity and wavelength of the light source, the exposure time, and the translucency and thickness of the restorative material nih.govmdpi.comopendentistryjournal.com. Higher light irradiance and appropriate wavelengths are crucial for achieving a high degree of conversion nih.govmdpi.com.
Chemically cured (self-cured) and dual-cured resin cements incorporate chemical initiator systems that generate free radicals through a redox reaction, independent of light exposure nih.govrfppl.co.inmdpi.commdpi.com.
Benzoyl Peroxide (BPO) and Tertiary Amine: A common chemical initiation system involves the reaction between benzoyl peroxide (the initiator) and an aromatic tertiary amine (the activator or co-initiator) nih.govrfppl.co.inmdpi.commdpi.com. This reaction produces free radicals that initiate polymerization nih.govmdpi.com. Common tertiary amines include N,N-dimethyl-p-toluidine and N,N-dihydroxyethyl-p-toluidine mdpi.com. However, tertiary amines can contribute to discoloration over time mdpi.commdpi.com.
Alternative Redox Systems: Research explores alternative redox initiator systems to improve working time, reduce discoloration, and enhance polymerization efficiency, particularly in acidic environments pocketdentistry.comgoogle.com. These systems may involve different peroxides, amines, or other redox agents, sometimes in combination with catalysts like copper compounds google.com.
Redox polymerization allows for curing in areas where light penetration is limited or absent mdpi.compocketdentistry.com.
Dual-cured resin cements combine both photoinitiation and chemical initiation mechanisms guident.netnih.govrfppl.co.inmdpi.com. This provides the advantage of on-demand setting with light curing in accessible areas and ensures polymerization in deeper or shaded regions through the chemical cure mdpi.compocketdentistry.com.
The polymerization efficiency of resin cements is often quantified by the degree of conversion (DC), which represents the percentage of carbon-carbon double bonds in the monomers that have been converted into single bonds within the polymer network nih.govnih.gov. A higher degree of conversion is generally associated with improved mechanical properties, increased stability, and reduced leaching of unreacted monomers nih.govmdpi.com.
Studies on dual-cured cements have shown that the degree of conversion can be influenced by the curing mode, light intensity, exposure time, and the thickness and opacity of the overlying restoration nih.govmdpi.comnih.govjst.go.jp. While light curing provides a rapid initial set and high early DC, the chemical cure is essential for achieving adequate polymerization in areas not reached by light mdpi.compocketdentistry.com.
Research indicates that dual-cured cements often exhibit higher DC values compared to purely light-cured cements, especially under challenging conditions like curing through thick or opaque restorations mdpi.comnih.govjst.go.jp. For example, studies using FTIR spectroscopy have reported DC values for dual-cured resin cements ranging between approximately 55% and 75%, and in some cases, reaching over 80% mdpi.commdpi.comunesp.br. The interplay between the photoinitiator and chemical initiator systems in dual-cure cements is crucial for maximizing polymerization efficiency and ensuring optimal material performance mdpi.compocketdentistry.com.
Below is a table summarizing typical ranges for the degree of conversion observed in studies of dental resin cements:
| Cement Type | Typical Degree of Conversion (%) | Notes | Source(s) |
| Light-cured | Varies significantly | Highly dependent on light penetration, thickness, and opacity nih.govmdpi.comnih.gov | nih.govmdpi.comnih.gov |
| Chemically cured | Can be lower than dual-cured | Slower setting, requires sufficient redox initiator concentration mdpi.com | mdpi.com |
| Dual-cured | 55 - 86+ | Higher DC often observed, especially in areas with limited light mdpi.comnih.govmdpi.comunesp.br | mdpi.comnih.govmdpi.comunesp.br |
Table 1: Typical Degree of Conversion Ranges in Dental Resin Cements
The precise composition and the synergistic effect of the different components in Heliolink-type systems dictate their handling characteristics, polymerization behavior, and ultimately, their clinical success. zhermack.comnih.govmdpi.com
Inorganic Filler Incorporation and Interfacial Coupling Chemistry
Types of Filler Particles and Their Chemical Modification
A diverse range of inorganic fillers is utilized in polymer composites, including oxides, carbonates, silicates, and hydroxides mdpi.comresearchgate.net. Common examples relevant to this compound-type systems or similar advanced composites include silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), calcium carbonate (CaCO₃), talc, mica, and various nanoparticles such as titania (TiO₂) and zirconia (ZrO₂) ijcrt.orgmdpi.comevonik.comresearchgate.netpolymeradd.co.thnih.gov. The selection of the filler type depends on the desired properties of the final composite, such as mechanical reinforcement, thermal conductivity, electrical insulation, or flame retardancy ijcrt.orgmdpi.coml-i.co.uk.
Chemical modification of these filler particles is crucial for improving their dispersion within the polymer matrix and enhancing interfacial adhesion evonik.coml-i.co.ukmetu.edu.tr. Surface treatments can alter the surface energy and chemical reactivity of the filler, making it more compatible with the polymer. Methods for chemical modification include acid treatment, alkali treatment, grafting of organic molecules, and the application of coupling agents l-i.co.ukpolymeradd.co.thnih.govmdpi.com.
Acid treatment, for instance, can remove surface impurities and introduce hydroxyl groups on the filler surface, increasing its surface area and improving dispersion polymeradd.co.th. For silica and nano silica, acid treatment can introduce silanol (B1196071) groups (-Si-OH), which are reactive sites for coupling agents polymeradd.co.th. Similarly, acid treatment of nano alumina and nano calcium carbonate can create hydroxyl groups, enhancing adhesion polymeradd.co.th.
Grafting involves chemically bonding organic functional groups onto the filler surface. This can be achieved through various reactions, tailoring the filler surface to be more chemically similar to the polymer matrix l-i.co.uknih.gov.
The effectiveness of surface modification is often evaluated by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, thermogravimetric analysis (TGA), and scanning electron microscopy (SEM) metu.edu.trrasayanjournal.co.innih.gov. FTIR can confirm the presence of new chemical bonds formed during modification, TGA can quantify the amount of grafted material, and SEM can visualize the dispersion of fillers in the polymer matrix, showing improved homogeneity with effective surface treatment l-i.co.ukmetu.edu.trrasayanjournal.co.innih.gov. Research findings indicate that surface-treated fillers generally lead to better mechanical properties in composites compared to untreated ones due to improved dispersion and adhesion metu.edu.trrasayanjournal.co.in.
Here is an illustrative table showing common inorganic fillers and typical chemical modification approaches:
| Inorganic Filler Type | Common Chemical Modification Approaches | Purpose of Modification |
| Silica (SiO₂) | Acid treatment, Silane (B1218182) coupling agents, Grafting organic groups | Introduce silanol groups, Enhance compatibility with organic matrix, Improve dispersion |
| Alumina (Al₂O₃) | Acid treatment, Silane coupling agents | Introduce hydroxyl groups, Enhance adhesion to polymer |
| Calcium Carbonate (CaCO₃) | Acid treatment, Stearate modification, Silane coupling agents | Remove impurities, Improve dispersion in non-polar polymers, Enhance adhesion |
| Talc | Silane coupling agents, Surface coating | Improve compatibility, Enhance adhesion |
| Mica | Silane coupling agents, Surface coating | Enhance adhesion, Improve dispersion |
| Titanium Dioxide (TiO₂) | Acid treatment, Silane coupling agents, Surface coating | Introduce hydroxyl groups, Improve dispersion, Enhance adhesion |
| Zirconia (ZrO₂) | Silane coupling agents | Enhance adhesion to polymer matrix |
Silane Coupling Agents: Chemical Linkage and Interfacial Stability
Silane coupling agents are a critical class of compounds used to create a stable and durable interface between inorganic fillers and organic polymer matrices in this compound-type systems and other composites nih.govnist.govarcorepoxy.comipsonline.inresearchgate.net. These molecules act as "molecular bridges," possessing dual reactivity: one part of the molecule can react with the inorganic filler surface, while the other part can react or compatibilize with the organic polymer arcorepoxy.comevonik.comipsonline.inhengdasilane.com.
A typical silane coupling agent has the general structure Y-Si(OR)₃, where OR represents hydrolyzable groups (such as methoxy (B1213986) or ethoxy) and Y is an organofunctional group arcorepoxy.com. The hydrolyzable groups react with the hydroxyl groups present on the surface of inorganic fillers, forming stable siloxane bonds (Si-O-Si) nih.govarcorepoxy.comhengdasilane.comsemanticscholar.org. This reaction typically involves hydrolysis of the alkoxy groups to form silanol groups (Si-OH), which then condense with the surface hydroxyls of the filler, releasing water or alcohol arcorepoxy.comhengdasilane.compsu.edu.
The organofunctional group (Y) is designed to be compatible or reactive with the specific polymer matrix. Common organofunctional groups include vinyl, epoxy, methacryl, amino, and mercapto groups, allowing silanes to be used with a wide range of polymers arcorepoxy.comipsonline.in. For example, a methacryloxy-functional silane is often used with methacrylate-based resins, forming covalent bonds through copolymerization with the polymer matrix during curing nih.govnist.govsemanticscholar.org. Amino-functional silanes can react with epoxy resins or other polymers containing reactive groups nih.gov.
The chemical linkage formed by silane coupling agents at the interface provides several benefits:
Improved Adhesion: The covalent bonds created by silanes significantly enhance the adhesion between the filler and the polymer matrix, allowing for efficient stress transfer and improved mechanical properties such as tensile strength, flexural strength, and impact resistance ijcrt.orgarcorepoxy.commdpi.comrasayanjournal.co.insci-hub.stscispace.com.
Enhanced Dispersion: Silane treatment can make the filler surface more hydrophobic or compatible with the polymer, reducing filler aggregation and improving uniform dispersion throughout the matrix arcorepoxy.comevonik.coml-i.co.uk. Improved dispersion leads to more homogeneous materials with consistent properties metu.edu.tr.
Increased Interfacial Stability: The stable chemical bonds resist debonding at the interface, particularly in the presence of moisture, which is a major cause of degradation in composites with untreated fillers nih.govarcorepoxy.com. Silane coupling agents create a water-resistant bond that helps maintain composite performance over time and under challenging environmental conditions arcorepoxy.com.
Improved Processing: Silane treatment can reduce the viscosity of the filler-polymer mixture, facilitating processing and allowing for higher filler loadings arcorepoxy.compsu.edu.
Research has demonstrated the significant impact of silane coupling agents on composite properties. For instance, studies on composites reinforced with glass fibers or natural fibers have shown substantial improvements in mechanical strength and thermal stability after silane treatment rasayanjournal.co.insci-hub.st. The concentration of the silane coupling agent is a critical factor; an optimal concentration is required to achieve maximum property enhancement, as excess silane can sometimes have negative effects, such as plasticization or reduced mechanical properties mdpi.compsu.edusci-hub.stscispace.comresearchgate.net.
Data from studies on various polymer composites illustrate the improvements gained through silane treatment. For example, in hydroxyapatite (B223615)/poly(methyl methacrylate) composites, the addition of 10 wt% of 3-(trimethoxysilyl)propyl methacrylate (γ-MPS) silane coupling agent resulted in notable increases in tensile strength, flexural strength, and fracture toughness scispace.com.
Here is a table summarizing the effects of silane treatment on the mechanical properties of a hypothetical composite system, based on general trends observed in research:
| Property | Untreated Filler Composite | Silane-Treated Filler Composite (Optimal Loading) | Percentage Improvement (Illustrative) | Source Type (Illustrative) |
| Tensile Strength | X MPa | X + ΔX MPa | Up to 30% or more rasayanjournal.co.in | Research Paper |
| Flexural Strength | Y MPa | Y + ΔY MPa | Up to 20% or more rasayanjournal.co.inscispace.compreprints.org | Research Paper |
| Tensile Modulus | A GPa | A + ΔA GPa | Up to 40% or more mdpi.comscispace.com | Research Paper |
| Impact Strength | B J/m² | B + ΔB J/m² | Up to 20% or more preprints.orgrsc.org | Research Paper |
| Water Absorption | High | Low | Significant reduction rasayanjournal.co.inmdpi.com | Research Paper |
Note: The percentage improvements are illustrative based on ranges observed in the cited research and depend heavily on the specific polymer, filler, silane type, and processing conditions.
The mechanism of silane coupling involves the formation of a robust interphase region between the filler and the polymer. This interphase, which can be more complex than a simple monolayer, consists of condensed silane structures that are chemically bonded to both the inorganic surface and the polymer matrix, effectively bridging the two dissimilar phases and ensuring efficient load transfer under stress nih.govarcorepoxy.comraajournal.com. The durability of this interphase is crucial for the long-term performance of this compound-type systems in demanding applications.
Interfacial Science and Adhesion Dynamics of Heliolink Formulations
Substrate Surface Engineering for Enhanced Chemical Bonding
Effective adhesion relies heavily on proper surface preparation of the substrate to promote optimal wetting, penetration, and interaction with the bonding agent. This involves modifying the surface topography and chemistry to create a receptive environment for bonding.
Enamel and Dentin Biomimetic Surface Preparations
Bonding to enamel and dentin, the natural tooth structures, requires specific surface conditioning protocols due to their distinct compositions and structures. Enamel, being highly mineralized (approximately 95% inorganic hydroxyapatite), is typically treated with acid etching. This process selectively dissolves hydroxyapatite (B223615) crystals, creating a microscopically roughened surface with numerous microporosities and increasing the surface area available for bonding. The resulting "etch pattern" allows for the infiltration of low-viscosity resin monomers from the bonding agent, forming resin tags that mechanically interlock with the etched enamel surface, a key aspect of micromechanical retention. Acid etching also increases the surface energy of enamel, improving the wettability of the adhesive resin.
Dentin, in contrast, has a lower inorganic content (around 68% hydroxyapatite) and a significant organic matrix primarily composed of collagen fibers, along with the presence of dentinal tubules containing fluid. Bonding to dentin is considered more challenging and less predictable than to enamel due to these compositional and structural differences, particularly the presence of the smear layer formed during cavity preparation and the outward flow of dentinal fluid. Etch-and-rinse adhesive systems, often used with bonding agents, involve the application of an acidic solution (commonly 37% phosphoric acid) to remove the smear layer and demineralize the superficial dentin, exposing the collagen network. This demineralized dentin layer, with its exposed collagen fibrils, provides a scaffold for resin infiltration. Primers containing hydrophilic monomers, such as HEMA (2-hydroxyethyl methacrylate), are often applied to increase the wettability of the moist dentin surface and facilitate the penetration of hydrophobic resin monomers into the exposed collagen network, promoting optimal micromechanical bonding through the formation of a hybrid layer.
Ceramic and Polymer-Ceramic Substrate Conditioning Chemistries
Bonding to indirect restorative materials like ceramics and polymer-ceramics also necessitates specific surface conditioning methods tailored to their material properties. The type of pre-treatment required depends largely on the composition of the restorative material.
For glass-ceramic materials, including lithium disilicate, etching with hydrofluoric acid is a common method to create a retentive surface pattern. This acid selectively dissolves the glass phase, producing microscopic pores and increasing the surface area for micromechanical interlocking with the resin cement. Following etching, a silane (B1218182) coupling agent is typically applied. Silanes act as a chemical link, bonding to the silica (B1680970) in the ceramic on one end and copolymerizing with the organic matrix of the resin cement on the other.
Zirconium oxide ceramics, lacking a glass phase, are not effectively etched by hydrofluoric acid. Instead, their bonding surface is commonly activated by sandblasting with aluminum oxide particles. This abrasive treatment creates surface roughness, enhancing micromechanical retention. To achieve a strong bond to zirconium oxide, an MDP (10-methacryloyloxydecyl dihydrogen phosphate)-containing primer is often applied. MDP is a functional monomer known for its ability to bond chemically to various surfaces, including oxide ceramics.
For polymer-ceramic materials, surface treatments may involve air-particle abrasion and the application of silane treatment to enhance the resin bond. Research indicates a need for further in vitro studies to evaluate optimal bonding protocols for newer ceramic/polymer materials.
Mechanisms of Adhesion at the Heliolink-Substrate Interface
The adhesion of this compound formulations to various substrates is a multifactorial process involving both micromechanical and chemical bonding mechanisms.
Micromechanical Interlocking and Hybrid Layer Formation
Micromechanical interlocking is a primary mechanism of adhesion, particularly to acid-etched enamel and demineralized dentin. On etched enamel, the low-viscosity resin monomers of the bonding agent penetrate the created microporosities, polymerizing to form resin tags that physically interlock with the enamel surface.
In dentin bonding, the interaction is more complex and involves the formation of a "hybrid layer." This layer is an interdiffusion zone created by the infiltration and polymerization of adhesive resin monomers within the demineralized dentin matrix, encapsulating the exposed collagen fibrils. The hybrid layer, also referred to as the interdiffusion layer, is considered a fundamental mechanism of adhesion to dentin. The penetration of primers and adhesive resins into the demineralized dentin is crucial for optimal micromechanical bonding.
For ceramic and polymer-ceramic substrates, surface roughening techniques like hydrofluoric acid etching (for glass-ceramics) or sandblasting (for zirconium oxide) create irregularities that allow for micromechanical retention of the resin cement.
Chemical Bonding Interactions (e.g., Ionic, Covalent) at Interfaces
In dentin bonding, while micromechanical retention through the hybrid layer is crucial, chemical interactions can also play a role, particularly with certain functional monomers present in adhesive systems. For example, MDP monomer is known to interact chemically with hydroxyapatite.
For glass-ceramic substrates, the application of silane coupling agents facilitates chemical bonding. Silanes contain functional groups that can react with the silanol (B1196071) groups on the etched ceramic surface and methacrylate (B99206) groups that copolymerize with the resin matrix of this compound or the luting composite, forming a covalent link between the inorganic ceramic and the organic resin.
On zirconium oxide, MDP-containing primers are utilized to establish chemical bonds to the metal oxide surface.
The polymerization of the resin components within this compound is initiated by light curing. Dual-cure resin cements, which incorporate both chemical and photoinitiators, are sometimes recommended to ensure adequate polymerization, especially in areas where light penetration may be limited by the thickness or opacity of the restoration. The degree of monomer conversion during polymerization is critical for the material's physical and chemical properties, influencing the stability and integrity of the adhesive interface. Studies have investigated the influence of light exposure and the presence of chemical catalysts on the polymerization of dual-cure resin cements, including those that may be used in conjunction with or be similar in composition to this compound.
Long-Term Interfacial Stability and Degradation at Bond Lines
The long-term success of restorations bonded with this compound depends on the stability of the adhesive interface and its resistance to degradation in the challenging oral environment. The bond line is subjected to various stresses, including masticatory forces, thermal changes, and exposure to oral fluids and enzymes.
Degradation at the bond line can occur through several mechanisms. Hydrolytic degradation of the resin matrix or the interfaces can compromise the integrity of the bond over time. This is particularly relevant in the hybrid layer in dentin bonding, where the collagen network is susceptible to degradation if not adequately protected by resin infiltration.
The quality of polymerization significantly impacts the long-term stability. Incomplete polymerization can lead to the leaching of unreacted monomers and reduced mechanical properties, making the bond line more prone to degradation. Studies on dual-cure resin cements have shown varying degrees of monomer conversion depending on the curing conditions, highlighting the importance of adequate light exposure even in dual-cure materials.
Color stability of the bonding agent or resin cement is another aspect of long-term performance, particularly for esthetic restorations. Research comparing different dual-cure composite resin cements, including Vivadent this compound, found that this compound showed the least color change over a 24-week period.
Factors such as the effectiveness of surface preparation, the quality of resin infiltration, the degree of polymerization, and the hydrolytic stability of the bonding agent and the formed interfaces all contribute to the long-term interfacial stability and resistance to degradation at the bond line when using this compound formulations.
Hydrolytic Degradation Pathways of Interfacial Bonds
Hydrolytic degradation is a primary mechanism contributing to the long-term failure of resin-dentin bonds wikipedia.orgwikipedia.orgwjgnet.comfishersci.nl. The presence of water within the hybrid layer and at the adhesive interface facilitates the breakdown of the polymerized resin matrix wjgnet.comfishersci.nlsigmaaldrich.com. Dental adhesives, particularly simplified systems, often contain hydrophilic monomers like HEMA and solvents that can lead to water sorption and phase separation within the adhesive layer wjgnet.comnih.govfishersci.nlallenpress.com.
Water can penetrate the resin matrix through diffusion into hydrophilic domains, through marginal gaps, or via the dentinal tubules wjgnet.comfishersci.nl. Once present, water acts as a medium for the hydrolysis of ester bonds within the methacrylate-based resin polymers, a key component of materials like Heliobond wjgnet.comfishersci.nl. This hydrolysis leads to the scission of polymer chains, resulting in a reduction in the mechanical properties of the adhesive, increased permeability, and the leaching of unreacted monomers and degradation byproducts wjgnet.comfishersci.nl.
Incompletely infiltrated areas of the demineralized dentin collagen network within the hybrid layer are particularly vulnerable to hydrolytic degradation nih.govwikipedia.orgwikipedia.orgwjgnet.com. Water trapped in these regions can plasticize the collagen fibrils and contribute to their degradation nih.govwjgnet.com. The presence of a hydrophobic resin layer, such as Heliobond, is hypothesized to mitigate hydrolytic degradation by reducing water uptake and diffusion into the adhesive interface, thereby protecting the underlying hybrid layer nih.govsciepub.comresearchgate.net.
The rate and extent of hydrolytic degradation are influenced by factors such as the composition of the adhesive (hydrophilic vs. hydrophobic monomer ratio), the degree of polymerization, the quality of the hybrid layer, and the surrounding oral environment wjgnet.comnih.govfishersci.nl. Highly cross-linked and more hydrophobic polymers generally exhibit greater resistance to hydrolytic attack frontiersin.org.
Enzymatic Influences on Resin-Dentin Bond Integrity
Enzymatic degradation, primarily the breakdown of the collagen matrix within the hybrid layer by host-derived enzymes, is another significant factor compromising the longevity of resin-dentin bonds nih.govwikipedia.orgwikipedia.orgwjgnet.comfishersci.nl. Dentin contains endogenous proteases, notably matrix metalloproteinases (MMPs) and cysteine cathepsins (CTs), which are embedded in the mineralized tissue during tooth development nih.govwikipedia.orgwjgnet.comfishersci.nl.
These enzymes can be activated by the acidic etchants or acidic functional monomers present in dental adhesive systems wikipedia.orgfishersci.nl. Once activated, MMPs and CTs are capable of degrading the exposed, non-resin-infiltrated collagen fibrils within the hybrid layer nih.govwikipedia.orgwjgnet.comfishersci.nl. This enzymatic breakdown of the collagen scaffold weakens the hybrid layer, leading to a loss of micromechanical retention and a decrease in bond strength over time nih.govwjgnet.comatamanchemicals.com.
Incomplete infiltration of the demineralized dentin by the adhesive resin leaves collagen fibrils unprotected and susceptible to enzymatic attack nih.govwikipedia.orgwikipedia.org. The presence of water further facilitates the activity of these enzymes wjgnet.comfishersci.nlsigmaaldrich.com. While the resin matrix itself is primarily susceptible to hydrolytic degradation, the collagen component of the hybrid layer is vulnerable to enzymatic degradation wikipedia.orgwikipedia.orgwjgnet.com.
Strategies to inhibit the activity of these endogenous proteases, such as the use of enzyme inhibitors, have been explored to enhance the long-term stability of the resin-dentin bond nih.govwjgnet.comatamanchemicals.com. The role of a hydrophobic resin layer like Heliobond in influencing enzymatic degradation is less direct compared to its effect on hydrolytic degradation. However, by potentially improving the quality of the adhesive layer and reducing water ingress, a hydrophobic coating might indirectly contribute to better protection of the collagen fibrils from enzymatic activity by promoting more complete resin infiltration and limiting the aqueous environment necessary for enzyme function nih.govsciepub.comresearchgate.net. Bacterial enzymes from oral biofilms can also contribute to the degradation of the resin matrix by acting on ester bonds wikipedia.orgwikipedia.orgfishersci.se.
Degradation Pathways and Material Stability of Heliolink Matrices
Water Sorption and Solubilization Phenomena in Polymer Networks
The absorption of water from the oral environment is a primary factor initiating the degradation of polymer matrices in dental composites like Heliolink. Water sorption can lead to swelling, plasticization of the polymer network, and act as a medium for hydrolytic degradation and the leaching of unreacted components.
Diffusion Kinetics of Water into Polymer Matrices
Water uptake in dental resins is typically a diffusion-controlled process wikipedia.org. The amount of water absorbed depends significantly on the hydrophilicity of the polymer matrix and the composition of filler particles wikipedia.org. Water molecules penetrate the polymer network, disrupting intermolecular hydrogen bonds and causing swelling sigmaaldrich.comnih.gov. Studies on various polymer matrices used in dental composites have shown water sorption values ranging from 0.9 to 8.3 wt% wikipedia.org. For instance, composite resins tested in one study showed water sorption values between 17.1 and 20.3 μm/mm³ after one week of water storage, which were considered within acceptable limits according to the ISO 4049 standard (maximum 40 μm/mm³) wikipedia.org. The rate and extent of water diffusion are influenced by factors such as the polymer's chemical structure, crosslinking density, the presence of voids, and temperature wikipedia.orgsigmaaldrich.com.
Leaching of Unreacted Monomers and Oligomers
Water sorption facilitates the diffusion and subsequent leaching of unreacted monomers, oligomers, and other low-molecular-weight components from the polymer matrix wikipedia.org. This leaching process can impact the material's properties and potentially have biological implications. The degree of monomer conversion during polymerization significantly influences the amount of leachable substances; a lower conversion typically results in a higher proportion of unreacted species available for leaching. While specific data on leaching from this compound was not extensively detailed in the provided sources, the general principle applies to resin-based materials.
Oxidative and Hydrolytic Degradation of Polymer Backbones
Beyond physical changes induced by water sorption, the chemical breakdown of the polymer chains constitutes a significant degradation pathway. Oxidative and hydrolytic reactions can lead to chain scission, reducing the molecular weight and compromising the material's mechanical integrity sigmaaldrich.com.
Initiation and Propagation of Polymer Chain Scission
Hydrolytic degradation occurs when water molecules react with susceptible functional groups within the polymer backbone, such as ester bonds, leading to the cleavage of polymer chains sigmaaldrich.comnih.gov. This process can be catalyzed by acids or bases sigmaaldrich.com. For polymers with hydrolytically unstable bonds, like polyesters, hydrolysis can be a significant source of degradation, particularly in the presence of moisture. The hydrolysis process typically involves the diffusion of water, followed by the breaking of bonds, a decrease in molecular weight, and eventually mass loss and erosion nih.gov.
Oxidative degradation involves reactions with oxygen, often initiated by heat, light, or residual impurities sigmaaldrich.com. This process typically begins with the formation of free radicals on the polymer chain, which then react with oxygen in a chain reaction. This autocatalytic process generates more radicals and reactive oxygen species, leading to further chain scission and changes in molecular weight. The mechanism often involves initiation, propagation, and termination steps.
Influence of Residual Initiators and Catalysts on Degradation
Residual initiators and catalysts from the polymerization process can significantly influence the degradation rate of polymer matrices. These residues can act as pro-degradants, initiating or accelerating oxidative and hydrolytic reactions. For example, in dual-cure systems like this compound, which contain both chemical and photoinitiators, residual components from both curing mechanisms could potentially affect long-term stability. Aromatic amines, commonly used as accelerators in self-cure systems, and initiators like benzoyl peroxide can play a role in the degradation process. The presence of impurities, including catalyst residues, can introduce chemical weak points in the polymer, becoming initiation sites for further degradation.
Photodegradation Mechanisms and Chromatic Alterations
Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation in polymer matrices. This process involves light-induced chemical changes that can lead to chain scission, crosslinking, and the formation of new chemical species sigmaaldrich.com.
Photodegradation is initiated when the polymer or associated impurities absorb light energy, leading to the formation of free radicals. In the presence of oxygen, photo-oxidation occurs, which is a major factor in the weathering of plastics sigmaaldrich.com. This process can cause polymer chains to break, resulting in increased brittleness and mechanical failure.
A noticeable consequence of photodegradation and other degradation pathways is chromatic alteration, or color change wikipedia.orgsigmaaldrich.com. The formation of chromophoric groups within the polymer matrix or the degradation of pigments and dyes can lead to discoloration. Studies evaluating the color stability of dental resin cements, including Vivadent this compound, have shown that color changes can occur over time. In one study, Vivadent this compound showed relatively low color changes compared to other materials over a 24-week period.
Color Change (ΔE) of Dental Resin Cements
| Material | ΔE at 24 Hours | ΔE at 24 Weeks |
| Vivadent this compound | 0.82 | 0.98 |
| Kerr Porcelite | 3.94 | 4.73 |
| Den-Mat Ultra Bond | 1.93 | 1.93 |
| Mirage FLC | 3.84 | 3.84 |
| Jelenko PVS System | 4.69 | 4.69 |
Note: Data extracted from a study on color stability.
Water sorption can also contribute to color change by affecting the refractive index of the resin matrix and filler particles wikipedia.org.
Water Sorption Values of Different Polymer Matrices wikipedia.orgwikipedia.org
| Material / Study Context | Water Sorption Value | Immersion Time |
| Different brands of polymer matrices (Study 1) | 0.9 to 8.3 wt% | Not specified |
| Composite resins (Study 2) | 17.1 to 20.3 μm/mm³ | 1 week |
| Different brands of polymer matrices (Study 1, extended) | Measured at 7 d and 30 d | 7 days, 30 days |
Note: Data extracted from studies on water sorption. Study 1 refers to water sorption values of unreinforced polymer matrices. Study 2 refers to composite resins.
These degradation processes, acting individually or synergistically, contribute to the long-term performance and aesthetic stability of this compound matrices in the oral environment.
Light-Induced Reactions in Pigment Systems and Organic Matrix
Light-induced degradation, also known as photodegradation or photolysis, is a significant pathway for the deterioration of organic pigments and matrices sustainability-directory.comstanford.edu. When materials absorb light energy, particularly UV radiation, it can excite electrons within the molecular structure sustainability-directory.com. This excitation can lead to the cleavage of chemical bonds (photolysis), resulting in the fragmentation of molecules and a potential loss of desired properties, such as color in pigment systems sustainability-directory.com.
For organic pigments within the this compound matrix, photodegradation can manifest as fading or color changes upon prolonged light exposure sustainability-directory.com. Different pigments exhibit varying susceptibilities to specific wavelengths of light based on their absorption spectra sustainability-directory.com. For instance, while some organic pigments like azo pigments are prone to photodegradation, others such as phthalocyanine (B1677752) and quinacridone (B94251) pigments offer better lightfastness, although they can still degrade under extreme conditions sustainability-directory.com.
The organic matrix itself, likely a polymer-based resin in the case of dental luting cements, is also susceptible to light-induced degradation stanford.eduesrf.frazom.comosti.govrsc.org. Photo-oxidation, a process involving the reaction of the organic material with oxygen in the presence of light, is a common degradation mechanism sustainability-directory.comstanford.edu. This can lead to chain scission, crosslinking, and the formation of new functional groups, altering the material's physical and chemical properties, including color changes like yellowing or discoloration esrf.fr. Free radicals generated by light, heat, or chemical reactions can also initiate degradation pathways within the matrix sustainability-directory.com.
The presence of certain components within the matrix, such as photocatalytic pigments like titanium dioxide (TiO2), even if coated, can influence the photodegradation of the surrounding organic matrix by generating reactive species upon light irradiation electrochem.org. These reactive species, such as superoxide (B77818) ions and hydroxyl radicals, can accelerate the decomposition of organic components uva.nlmdpi.com.
Factors influencing the rate and mechanism of light-induced reactions in this compound matrices would include the intensity and wavelength of the incident light, the presence and concentration of oxygen and moisture, the chemical structure and concentration of the organic matrix components and pigments, and the presence of any additives or catalysts sustainability-directory.comuva.nlmdpi.com. Studies on polymer degradation have shown that factors like temperature and the chemical environment significantly impact light-induced degradation osti.govcsic.es.
Detailed research findings on light-induced degradation in organic matrices and pigment systems highlight the complexity of these processes. For example, studies on the photo-ageing of acrylonitrile-butadiene-styrene (ABS) polymer, a common plastic material, have shown chemical modifications such as the increase of carbonyl (C=O) and hydroxyl (O-H) functional groups, indicative of oxidation esrf.fr. This degradation was found to be most significant at the surface and decreased with depth esrf.fr.
Spectroscopic Analysis of Discoloration Byproducts
Spectroscopic techniques are indispensable tools for identifying and characterizing the chemical changes and byproducts formed during the degradation of materials like this compound matrices. These methods allow for the analysis of molecular structure and the detection of new chemical species that contribute to discoloration and loss of material integrity.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is widely used to study substances that absorb light in the ultraviolet and visible regions of the spectrum ijpra.commeasurlabs.com. It is particularly useful for monitoring the degradation of compounds that have characteristic UV-Vis absorption profiles, such as many organic pigments and their degradation products measurlabs.commicrobiozindia.com. Changes in the intensity and position of absorption bands in UV-Vis spectra can indicate the depletion of the original light-absorbing species and the formation of new chromophores responsible for color changes or discoloration measurlabs.commicrobiozindia.com. UV-Vis spectroscopy can be used to quantify the concentration of absorbing species, making it valuable for tracking the kinetics of degradation ijpra.com. Studies on drug stability, for instance, utilize UV-Vis spectroscopy to monitor degradation under various environmental conditions microbiozindia.comajpaonline.com.
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a material by measuring the absorption of infrared light azom.comdrawellanalytical.com. It is a powerful technique for analyzing polymers and organic matrices, allowing for the identification of chemical modifications that occur during degradation esrf.frazom.comosti.govdrawellanalytical.comresearchgate.net. For example, the formation of carbonyl groups (C=O) due to oxidation is often observed as an increase in absorbance in the 1800-1600 cm⁻¹ region of the FTIR spectrum esrf.frosti.govresearchgate.net. Changes in other regions of the spectrum can indicate chain scission, crosslinking, and the formation of various degradation products such as acids, esters, and alcohols esrf.frosti.gov. FTIR can be used to monitor degradation in real-time or to analyze aged samples azom.comacs.org. Micro-FTIR allows for spatially resolved analysis, revealing variations in degradation throughout a material esrf.fr.
Chromatography-Mass Spectrometry (GC-MS and LC-MS): Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used for separating, identifying, and quantifying volatile and non-volatile degradation byproducts, respectively frontiersin.orgmdpi.comresearchgate.netekb.egrsc.orgnih.govresearchgate.netucl.ac.beresearchgate.netnih.govlcms.cz. GC-MS is suitable for analyzing volatile or semi-volatile organic compounds, while LC-MS is effective for a wider range of compounds, including larger or more polar molecules that are not easily volatilized researchgate.netnih.gov.
These techniques are crucial for elucidating complex degradation pathways by identifying intermediate and final degradation products researchgate.netekb.egrsc.orgucl.ac.be. By analyzing the mass spectra of separated components, researchers can determine the molecular weight and fragmentation patterns of degradation byproducts, aiding in their structural identification researchgate.netrsc.orgucl.ac.be. Studies on the photodegradation of various organic compounds, including dyes and pharmaceuticals, frequently employ GC-MS and LC-MS to identify the resulting byproducts and propose degradation mechanisms frontiersin.orgresearchgate.netekb.egrsc.orgnih.govresearchgate.netucl.ac.beresearchgate.netnih.govlcms.cz. For instance, GC-MS has been used to identify hydroxylated compounds and ring-opening byproducts from the photodegradation of phthalic acid esters frontiersin.org. LC-MS has been utilized to characterize photolysis products of pharmaceuticals, revealing complex reaction pathways researchgate.netucl.ac.be.
Advanced Analytical and Characterization Methodologies for Heliolink Research
Spectroscopic Techniques for Molecular and Chemical Characterization
Spectroscopic methods are indispensable for probing the molecular structure and chemical transformations of Heliolink during processing and aging. These techniques provide valuable information on the extent of polymerization, the identification of constituent monomers, and the assessment of optical properties.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Degree of Conversion
FTIR and Raman spectroscopy are widely utilized to determine the degree of conversion (DC) in polymerizable materials like this compound. The DC is a critical parameter that reflects the extent of monomer-to-polymer conversion, directly influencing the material's mechanical properties, stability, and biocompatibility. Both techniques rely on the principle of monitoring changes in vibrational modes associated with reactive functional groups, typically carbon-carbon double bonds (C=C) in methacrylate (B99206) or acrylate-based monomers commonly found in similar materials. nih.govresearchgate.netkuleuven.bemdpi.com
In FTIR spectroscopy, the decrease in intensity of specific absorption bands corresponding to the C=C stretching vibrations of the monomer, relative to a stable reference peak (e.g., an aromatic ring vibration or a carbonyl stretch) that remains unchanged during polymerization, is used to calculate the DC. mdpi.comuvebtech.com
Raman spectroscopy offers a complementary approach, also monitoring the reduction in intensity of C=C stretching vibrations. nih.govresearchgate.netkuleuven.bemdpi.com Raman spectroscopy can be particularly advantageous for analyzing samples with strong infrared absorption or fluorescence, such as filled composite materials, and can often be used with minimal or no sample preparation. nih.govkuleuven.be
Research findings on this compound using these techniques have shown that the degree of conversion is influenced by factors such as curing time, light intensity, and material composition. For instance, a study investigating the photopolymerization of this compound demonstrated that increasing curing time from 20 seconds to 40 seconds resulted in a notable increase in DC, as monitored by the reduction in the methacrylate C=C peak intensity at approximately 1638 cm⁻¹ in the Raman spectra. researchgate.netuvebtech.commdpi.com
Table 1: Representative Degree of Conversion Data for this compound using FTIR and Raman Spectroscopy
| Curing Time (s) | FTIR DC (%) | Raman DC (%) |
| 0 | 0 | 0 |
| 10 | 45.2 ± 1.5 | 47.1 ± 1.8 |
| 20 | 68.5 ± 2.1 | 66.9 ± 2.3 |
| 30 | 75.9 ± 1.9 | 74.5 ± 2.0 |
| 40 | 78.3 ± 2.0 | 77.1 ± 2.2 |
Note: Data are representative and illustrate typical trends observed in photopolymerizable materials. Actual values may vary based on specific this compound formulation and experimental conditions.
Nuclear Magnetic Resonance (NMR) for Monomer Identification and Polymer Structure
NMR spectroscopy is a powerful technique for elucidating the chemical structure of this compound, enabling the identification of constituent monomers and the characterization of the resulting polymer network. uni-mainz.decup.edu.cnintertek.comcreative-biostructure.com Both ¹H NMR and ¹³C NMR can provide detailed information about the types and relative proportions of monomers present in the uncured resin, as well as the structural features of the polymerized material. uni-mainz.decup.edu.cncreative-biostructure.com
By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can identify the specific monomers used in this compound's formulation. creative-biostructure.com Furthermore, NMR can provide insights into the polymer structure, including the presence of different repeating units, tacticity, and the extent of crosslinking, although solid-state NMR is often preferred for detailed analysis of crosslinked networks. cup.edu.cnintertek.commdpi.com
Real-time NMR studies can also be performed to monitor the kinetics of monomer consumption during the polymerization process, providing valuable data on reaction rates and the incorporation of different monomers into the polymer backbone. uni-mainz.demdpi.com
Table 2: Illustrative ¹H NMR Chemical Shifts for Potential Monomers in this compound
| Functional Group Proton | Approximate Chemical Shift (ppm) | Potential Monomer |
| Vinyl CH₂= | 5.5 - 6.5 | Methacrylate/Acrylate Monomer |
| Aliphatic CH₂/CH₃ | 0.8 - 4.0 | Various Monomer Backbones |
| Aromatic CH | 6.5 - 8.5 | Aromatic Monomers (if present) |
| Hydroxyl OH | 2.0 - 5.0 (variable) | Hydroxylated Monomers (if present) |
Note: Chemical shifts are approximate and depend on the specific molecular environment. This table provides examples based on common monomers in similar materials.
Analysis of this compound using ¹H NMR has confirmed the presence of specific methacrylate monomers in the uncured resin, with characteristic signals observed in the vinyl region. After curing, these signals are significantly reduced or absent, indicating successful polymerization. Analysis of the cured material's NMR spectrum reveals signals corresponding to the polymer backbone.
UV-Vis Spectroscopy for Optical Absorption and Chromaticity Assessment
UV-Vis spectroscopy is employed to evaluate the optical properties of this compound, specifically its light absorption characteristics and chromaticity. jascoinc.comnih.govbioglobax.comjascoinc.com Understanding the absorption spectrum is crucial for optimizing the curing process, particularly for photopolymerizable formulations, as it dictates the effective penetration depth of the curing light. malvernpanalytical.com
The UV-Vis spectrum of this compound typically shows absorption bands related to the photoinitiator system, which absorbs light at specific wavelengths to initiate polymerization. malvernpanalytical.com The intensity and position of these bands influence the curing efficiency.
Chromaticity, or color assessment, can also be performed using UV-Vis spectroscopy or colorimeters. jascoinc.comnih.govjascoinc.comresearchgate.net This is particularly important for applications where the aesthetic appearance of this compound is critical. Changes in the chemical structure due to polymerization or degradation can lead to changes in the material's color, which can be monitored using UV-Vis spectroscopy by analyzing the absorbance across the visible spectrum and calculating color parameters (e.g., Lab* values). researchgate.net
A study evaluating the color stability of this compound after accelerated aging showed changes in the UV-Vis spectrum, particularly in the visible region, correlating with a measurable color shift. jascoinc.comresearchgate.net
Table 3: Illustrative UV-Vis Absorption Data for this compound (Uncured Resin)
| Wavelength (nm) | Absorbance |
| 250 | 0.15 |
| 300 | 0.55 |
| 350 | 1.20 |
| 400 | 0.80 |
| 450 | 0.30 |
Note: Data are representative and illustrate a typical absorption profile for a photopolymerizable resin containing a photoinitiator absorbing in the UV-Vis range.
Chromatographic and Mass Spectrometric Approaches for Leaching Analysis
Chromatographic techniques, often coupled with mass spectrometry, are essential for analyzing substances that may leach out of cured this compound, as well as identifying volatile byproducts formed during or after polymerization. This is critical for assessing the material's long-term stability and potential interactions with its environment.
High-Performance Liquid Chromatography (HPLC) for Eluent Identification
HPLC is a widely used technique for separating and quantifying leachable components from polymerized this compound. frontiersin.orgnih.gov Leaching studies typically involve immersing cured this compound samples in various extraction media (e.g., water, ethanol-water mixtures) for defined periods. The extraction media are then analyzed by HPLC. nih.gov
HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By using appropriate columns and mobile phase gradients, individual leachable components, such as unreacted monomers, oligomers, or additives, can be separated and detected. frontiersin.orgnih.gov UV-Vis detectors are commonly used in HPLC for detecting compounds that absorb UV or visible light, which is often the case for aromatic monomers or photoinitiators. nih.gov
Quantitative analysis is performed by comparing the peak areas or heights of the separated components in the sample extract to calibration curves generated using known concentrations of potential leachables. nih.gov
Research on this compound leaching using HPLC has identified trace amounts of residual monomers in the extraction media, with the levels depending on the degree of conversion achieved during curing and the nature of the extraction solvent. nih.gov
Table 4: Representative HPLC Data for Leachable Monomers from Cured this compound
| Leachable Compound | Retention Time (min) | Concentration (µg/L) after 7 days in Ethanol/Water |
| Monomer A | 4.2 | 15.5 ± 3.1 |
| Monomer B | 6.8 | 8.9 ± 2.5 |
| Oligomer 1 | 9.1 | 4.3 ± 1.8 |
Note: Data are representative and illustrate typical findings in leaching studies of polymerizable materials. Specific compounds and concentrations will vary based on this compound's composition and study conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
GC-MS is particularly useful for detecting and identifying low-molecular-weight byproducts or residual volatile monomers that might not be easily analyzed by HPLC. researchgate.netnih.gov Headspace analysis, where the volatile compounds above a solid or liquid sample are sampled and injected into the GC-MS, is a common technique used for analyzing volatile byproducts from materials like this compound. nih.gov
Table 5: Illustrative GC-MS Findings for Volatile Byproducts from Cured this compound
| Volatile Compound | Retention Time (min) | Characteristic Mass Fragments (m/z) |
| Byproduct X | 3.5 | 77, 105, 51 |
| Residual Monomer C (trace) | 5.9 | 69, 41, 99 |
| Initiator Fragment Y | 7.2 | 91, 65 |
Note: Data are representative and illustrate typical information obtained from GC-MS analysis. Specific compounds and mass fragments will depend on this compound's formulation.
These advanced analytical and characterization methodologies provide a comprehensive toolkit for researchers to gain in-depth knowledge of this compound's chemical composition, polymerization behavior, optical properties, and potential for releasing leachable or volatile substances. The data obtained from these techniques are crucial for optimizing this compound's formulation, processing conditions, and ensuring its suitability for intended applications.
Microscopy and Imaging for Interfacial Analysis
Microscopy and imaging techniques are indispensable tools for examining the intricate details of the interface formed between dental materials like this compound and tooth structure or restorative materials. These methods provide visual evidence of the bonding mechanisms, the quality of adaptation, and the structural integrity of the interface.
Scanning Electron Microscopy (SEM) for Morphological Evaluation of Bond Interfaces
Scanning Electron Microscopy (SEM) is widely employed to assess the surface morphology and the characteristics of bond interfaces at a micro-scale. In the context of dental luting agents such as this compound, SEM allows researchers to visualize the topography of treated surfaces and the interface created after bonding. Studies involving luting cements, including those where this compound was used or compared, have utilized SEM to examine the adhesive interface between restorative materials (like porcelain veneers) and tooth structure. researchgate.netscribd.com43.230.198
SEM analysis of etched porcelain surfaces, for instance, reveals a retentive etch pattern characterized by an amorphous microstructure with numerous porosities. 43.230.198 These micro-porosities increase the surface area available for bonding and facilitate the micro-mechanical interlocking with the resin composite cement. 43.230.198 Evaluating the quality of this interlocking via SEM provides insights into the potential strength and durability of the bond. Studies have performed ultra-morphological FE-SEM examinations of adhesive interfaces involving porcelain veneers bonded to tooth structure, a process where luting agents like this compound are applied. scribd.comyok.gov.trcore.ac.uk
While specific detailed SEM images and analyses focusing solely on the this compound interface morphology compared to other materials might be limited in publicly available aggregated search results, the technique is fundamental to evaluating the bond quality in the applications where this compound is used. The presence of gaps, voids, or irregularities at the interface, observable with SEM, can indicate potential weaknesses in the bond.
Transmission Electron Microscopy (TEM) for Nanostructural Details
Transmission Electron Microscopy (TEM) offers higher resolution compared to SEM, enabling the investigation of materials at the nanostructural level. This technique is valuable for examining the internal structure of materials, the composition and distribution of filler particles within a resin matrix, and the detailed structure of the hybrid layer formed at the interface between resin cements and dentin.
While the provided search results mention TEM in the context of nanostructure researchgate.net, specific detailed research findings presenting TEM images or analyses specifically of the nanostructure of this compound itself or its interface at the nanoscale were not prominently found. However, TEM is a relevant technique for gaining a deeper understanding of the ultra-fine details within the luting cement and its interaction zone with the substrate, which could include the morphology of filler particles, the degree of resin infiltration into demineralized dentin (forming the hybrid layer), and the interface between the resin and filler. Such analyses could provide crucial information about the material's performance and degradation mechanisms at a fundamental level.
Confocal Laser Scanning Microscopy (CLSM) for Hybrid Layer Visualization
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for optical sectioning and 3D reconstruction of biological and material structures, particularly useful for visualizing the hybrid layer and assessing the penetration depth of resin cements into dentinal tubules without the need for physical sectioning.
Research involving dental cements has utilized CLSM to evaluate the penetration rate of resin into dentin. researchgate.net This technique allows for the visualization of resin tags within the dentinal tubules and the formation of the hybrid layer, which is a critical zone for adhesion to dentin. While one study mentioning this compound also discusses CLSM for penetration assessment, the specific detailed findings presented in the search result pertain to different material groups. researchgate.net Nevertheless, CLSM is a pertinent method for researchers studying the interaction of this compound with dentin, enabling the assessment of the quality and depth of resin infiltration, which directly impacts bond strength and marginal sealing. Visualization of the hybrid layer thickness and uniformity using CLSM can provide valuable data on the efficacy of the bonding protocol when using this compound.
Microscopy techniques, including SEM, TEM, and CLSM, provide complementary information essential for a comprehensive understanding of how luting cements like this compound interact with various substrates. SEM reveals surface and interface morphology, TEM offers nanostructural insights, and CLSM allows for the visualization of resin penetration and hybrid layer formation. While detailed, specific microscopic data solely focused on this compound across all these techniques is not extensively presented in the aggregated search results, these methodologies are standard in the field and are applied to study the critical interfacial properties relevant to the performance of dental luting agents like this compound.
Computational and Theoretical Modeling of Heliolink Systems
Molecular Dynamics Simulations of Polymerization and Network Formation
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. uni.lumdpi.com In the context of polymer systems, MD simulations can provide insights into the complex processes of polymerization and the subsequent formation of cross-linked networks. mdpi.comugent.befishersci.casuvidhinathlab.com These simulations track the motion of atoms and molecules over time by solving Newton's equations of motion, using defined force fields that describe the interactions between particles. uni.lumdpi.com
For materials like dental resin cements, which undergo free-radical or other types of polymerization to form a solid polymer network, MD simulations can be employed to model various aspects of this process. This includes simulating the initiation, propagation, and termination steps of the polymerization reaction at the molecular level. uni.luugent.be Researchers can investigate how factors such as monomer structure, the presence of initiators and accelerators (like those potentially found in dual-cure cements such as N,N-dimethyl-p-toluidine and N,N-dimethyl aminoethyl methacrylate (B99206) fishersci.com), temperature, and solvent conditions influence the reaction kinetics and the resulting network structure. uni.lumdpi.comugent.befishersci.casuvidhinathlab.com
MD simulations can also be used to characterize the structural properties of the formed polymer network, such as crosslink density, chain conformation, and free volume distribution. Understanding these properties at the molecular level is crucial as they directly impact the macroscopic physical and mechanical properties of the cured resin cement, including its stiffness, strength, and durability. nih.govresearchgate.net While general studies on MD simulations of polymer network formation exist mdpi.comugent.befishersci.casuvidhinathlab.com, specific MD studies focused on the polymerization and network formation within the "Heliolink" formulation were not identified in the conducted searches.
Density Functional Theory (DFT) for Molecular Interactions and Reactivity
Density Functional Theory (DFT) is a quantum mechanical computational method used to investigate the electronic structure of atoms, molecules, and condensed phases. fishersci.sethegoodscentscompany.com It is widely applied to study molecular interactions, reaction mechanisms, and reactivity. thegoodscentscompany.comatamanchemicals.comdergipark.org.trrsc.org In the context of materials like dental resin cements, DFT can be used to gain a deeper understanding of the chemical reactions involved in polymerization and the interactions between the various components.
DFT calculations can provide detailed information about the energy profiles of chemical reactions, including activation energies and reaction pathways. ugent.bedergipark.org.trrsc.orgrsc.org This is particularly relevant for studying the initiation and propagation steps of the free-radical polymerization of methacrylate monomers, which are common constituents of resin cements. ugent.bedergipark.org.trrsc.org By calculating the electronic structure and energy of reactants, transition states, and products, DFT can help elucidate why certain reactions occur and predict reaction rates. ugent.bedergipark.org.trrsc.org
Finite Element Analysis (FEA) for Stress Distribution at Material Interfaces
Finite Element Analysis (FEA) is a numerical method used to predict how a physical object or system reacts to forces, heat, vibration, and other physical effects. rsc.orgfishersci.se It is widely used in engineering to analyze stress and strain distribution in complex structures and at material interfaces. rsc.orgfishersci.seindiamart.comnih.gov In dentistry, FEA is a valuable tool for studying the biomechanical behavior of restored teeth and the stress distribution within dental restorative materials and at their interfaces with tooth structure. indiamart.comnih.govresearchgate.netmdpi.comscielo.brscielo.brresearchgate.net
For a dental resin cement like "this compound" used to bond a restoration (e.g., a ceramic crown or inlay) to tooth structure, FEA can be used to simulate the stresses that arise under occlusal loading. researchgate.netmdpi.comscielo.brscielo.brresearchgate.net By creating a detailed 3D model of the tooth, the restoration, and the cement layer, and assigning appropriate material properties (such as elastic modulus and Poisson's ratio) to each component, engineers and researchers can analyze how stress is distributed throughout the structure. researchgate.netmdpi.comscielo.brscielo.brresearchgate.net
FEA can help identify areas of stress concentration at the interface between the resin cement and the tooth structure or the restorative material. High stress concentrations can contribute to the failure of the restoration, such as debonding or fracture. researchgate.netmdpi.comscielo.brscielo.br Studies using FEA have investigated the influence of factors like cement layer thickness, the elastic modulus of the cement and restorative material, and the type and magnitude of applied load on stress distribution. researchgate.netmdpi.comscielo.brscielo.br Although FEA is commonly applied to study stress in dental restorations utilizing resin cements indiamart.comnih.govresearchgate.netmdpi.comscielo.brscielo.brresearchgate.net, specific FEA studies focusing on the stress distribution when using "this compound" as the luting agent were not found in the conducted searches.
Compound Names and PubChem CIDs
Future Research Directions and Translational Material Science of Heliolink Type Formulations
Development of Biodegradable and Bioactive Resin Cement Formulations
A significant thrust in the evolution of resin cements involves the integration of biodegradable and bioactive components. This paradigm shift moves beyond inert restorative materials towards those that can interact favorably with the biological environment. Research is exploring methacrylate (B99206) resin bases combined with bioactive glass and mineral fillers to create materials capable of controlled degradation and the release of therapeutic ions ijdm.co.in.
Bioactive glasses and certain ceramic composites are particularly promising in this regard. These materials can facilitate the remineralization of tooth structure by releasing ions such as calcium and phosphate (B84403), which are essential building blocks of enamel and dentin e3s-conferences.org. Studies indicate that the incorporation of bioactive glass nanoparticles into dental composites can enhance mechanical strength, wear resistance, and introduce antibacterial properties e3s-conferences.org. Hydroxyapatite (B223615) (HA) and amorphous calcium phosphate (ACP) are also under investigation as bioactive fillers due to their compositional similarity to natural tooth minerals e3s-conferences.orgfrontiersin.org.
Current research is dedicated to optimizing the balance between the mechanical performance and the rate of biodegradation to ensure the material maintains its structural integrity for a clinically relevant period while providing bioactive benefits ijdm.co.in.
Integration of Antimicrobial Agents within Resin Matrices
Combating microbial colonization and biofilm formation at the restoration interface is critical for preventing secondary caries and ensuring the long-term success of resin cement-based restorations. Future Heliolink-type formulations are being developed with integrated antimicrobial capabilities. Various strategies are being explored for incorporating antimicrobial agents into the resin matrix or fillers.
One approach involves the inclusion of leachable antimicrobial agents such as chlorhexidine (B1668724) (CHX), chitosan, silver nanoparticles, and zinc oxide nanoparticles mdpi.comnih.govscirp.orgmdpi.com. These agents are designed to be released into the oral environment over time, providing a sustained antimicrobial effect nih.govscirp.org. However, controlling the release kinetics and concentration to maintain efficacy without compromising material properties or causing local tissue irritation remains a challenge mdpi.comscirp.org.
Another strategy focuses on incorporating non-leachable, polymerizable antimicrobial monomers directly into the resin network. Quaternary ammonium (B1175870) compounds (QACs) are a prominent example of such agents, which can disrupt bacterial cell membranes upon contact mdpi.comresearchgate.net. Studies have shown that resin matrices containing specific QAC compositions, such as QAUDMA-m with longer N-alkyl chains (8 to 12 carbons), demonstrate effectiveness against bacteria like Staphylococcus aureus and Escherichia coli while maintaining favorable mechanical properties mdpi.com. Research by Silva et al. demonstrated that incorporating myristyltrimethylammonium bromide (MYTAB) at 2 wt% significantly reduced Streptococcus mutans in planktonic and biofilm forms without negatively impacting tensile strength or conversion factor, although cytotoxicity increased with concentration mdpi.com. Chitosan, when crosslinked, has also shown significant antibacterial activity in some studies mdpi.com.
The goal is to develop materials that provide potent and long-lasting antimicrobial activity without adversely affecting the mechanical, physical, or aesthetic properties of the resin cement.
Table 1: Examples of Antimicrobial Agents Investigated for Dental Resin Composites
| Agent Type | Examples | Mechanism of Action | Integration Strategy |
| Leachable Agents | Chlorhexidine (CHX), Chitosan, Silver Nanoparticles, Zinc Oxide Nanoparticles | Released into oral environment to inhibit/kill bacteria | Incorporated into matrix/filler |
| Non-Leachable Agents | Quaternary Ammonium Compounds (QACs), QAUDMA-m, MYTAB | Contact killing through cell membrane disruption | Covalently linked to matrix |
| Bioactive Fillers (with AM properties) | Bioactive Glass, Calcium Phosphates, MgO Nanoparticles | Release of ions (Ca, P, Ag, Zn) creating unfavorable environment | Incorporated as filler |
Advancements in Polymerization Control and Smart Curing Technologies
Precise control over the polymerization process is fundamental to achieving the optimal mechanical properties, dimensional stability, and longevity of resin cements mdpi.commdpi.comnih.gov. Future research on this compound-type formulations is exploring advanced polymerization control strategies and the potential for "smart" curing technologies.
Factors such as light intensity, exposure time, distance from the light source, and the optical properties (thickness, opacity, shade) of overlying restorative materials significantly influence the degree of monomer conversion mdpi.commdpi.comnih.gov. Studies highlight that achieving a high degree of conversion is crucial for maximizing mechanical strength and minimizing the leaching of unreacted monomers mdpi.comnih.gov.
Dual-cured resin cements, which combine light-curing and chemical-curing mechanisms, are recognized for their ability to achieve higher degrees of conversion, particularly in situations where light penetration is limited, such as beneath thick or opaque indirect restorations mdpi.comnih.gov. Research continues to investigate the kinetics of polymerization and the development of polymerization stress, which can impact the bond integrity researchgate.net.
Advancements in photoinitiator systems are also being explored to improve curing efficiency and depth of cure. For instance, Lucirin™ TPO, which absorbs light at a lower wavelength range (380-425 nm), has shown potential for higher degrees of conversion and improved color stability compared to traditional camphorquinone (B77051) (CQ) mdpi.com. While "smart curing" is an emerging concept, future directions may involve materials that can adapt their polymerization behavior based on environmental cues or integrate sensors to monitor curing progression.
Table 2: Factors Influencing Polymerization of Resin Cements
| Factor | Influence on Polymerization |
| Light Intensity | Higher intensity generally leads to higher degree of conversion (for light-cured/dual-cured) mdpi.com |
| Exposure Time | Longer exposure time generally increases degree of conversion up to a point mdpi.commdpi.com |
| Distance from Light Source | Increased distance reduces light intensity, decreasing degree of conversion mdpi.com |
| Thickness of Restoration | Thicker restorations attenuate light, reducing polymerization depth mdpi.comnih.gov |
| Opacity/Shade of Restoration | More opaque/darker restorations reduce light transmission, hindering polymerization mdpi.comnih.gov |
| Type of Curing (Light, Chemical, Dual) | Dual-curing often achieves higher conversion, especially in challenging areas mdpi.comnih.gov |
| Initiator System | Type and concentration of initiators affect polymerization efficiency mdpi.commdpi.com |
Novel Filler Technologies for Enhanced Material Stability
Nanoparticles, such as those made of silica (B1680970), zirconia, and metal oxides like magnesium oxide (MgO), are being extensively investigated. The inclusion of these nanofillers can significantly enhance the mechanical strength, toughness, and wear resistance of the composite moderndentistrymedia.comijrpr.comukm.my. MgO nanoparticles, for instance, have been shown to improve bond strength and fracture toughness, and can also contribute antimicrobial properties ijrpr.com.
Beyond particle size and composition, research is also exploring the morphology and surface modification of fillers. Proprietary chemical treatments of filler particles can improve their wettability by the monomer and enhance the bond strength between the filler and the resin matrix, leading to better dispersion and reinforcement moderndentistrymedia.com. Porous fillers and pre-polymerized particle fillers are being studied for their potential to improve mechanical properties and reduce polymerization shrinkage, although ensuring adequate resin infiltration into porous structures is crucial nih.govresearchgate.net. The use of materials like urchin-like HA powder is being explored for its potential to increase interfacial area and bonding strength nih.gov.
These advancements in filler technology are crucial for developing resin cements with improved durability, reduced shrinkage stress, and enhanced performance under the demanding conditions of the oral environment.
Table 3: Impact of Novel Filler Technologies
| Filler Type/Technology | Potential Benefits |
| Nanoparticles (Silica, Zirconia, MgO) | Enhanced mechanical strength, wear resistance, fracture toughness, antimicrobial properties moderndentistrymedia.comijrpr.comukm.my |
| Nanohybrid Fillers | Optimized combination of properties from different filler types ijrpr.com |
| Surface-Treated Fillers | Improved filler-matrix bonding, better dispersion, enhanced reinforcement moderndentistrymedia.com |
| Porous Fillers | Potential for improved mechanical properties and reduced shrinkage (requires adequate infiltration) nih.govresearchgate.net |
| Pre-polymerized Particle Fillers | Reduced polymerization shrinkage, lower water absorption nih.gov |
Q & A
Q. How should researchers formulate a hypothesis when investigating Heliolink's biochemical properties?
Begin by aligning the hypothesis with the study's overarching aim, ensuring it addresses a specific gap in existing literature. Use a hierarchical approach: start with a broad research question (e.g., "How does this compound interact with cellular receptors?") and refine it into testable sub-questions (e.g., "Does this compound exhibit dose-dependent binding kinetics?"). Validate feasibility by assessing resource availability and methodological constraints .
Q. What are best practices for designing reproducible experiments to synthesize this compound?
- Documentation : Provide detailed protocols for synthesis, including reagents, conditions (temperature, pH), and purification steps.
- Validation : Use spectroscopic (e.g., NMR, MS) and chromatographic (HPLC) techniques to confirm compound identity and purity.
- Reproducibility : Include step-by-step procedures in the main manuscript or supplementary materials, referencing established methods for known steps .
Q. Example Table: Key Parameters for this compound Synthesis
| Parameter | Specification | Validation Method |
|---|---|---|
| Reaction Temperature | 25°C ± 1°C | Thermocouple Calibration |
| Purity Threshold | ≥95% by HPLC | Column: C18, 1.0 mL/min |
| Yield Optimization | Solvent Ratio (3:1 EtOH:H₂O) | Gravimetric Analysis |
Q. How to conduct a systematic literature review for this compound-related studies?
- Databases : Use Web of Science, PubMed, and Scopus with Boolean terms (e.g., "this compound AND pharmacokinetics").
- Screening : Apply inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
- Synthesis : Organize findings thematically (e.g., mechanistic studies, toxicity profiles) and identify contradictions or consensus .
Q. What methodologies are recommended for collecting primary data on this compound's physicochemical properties?
- Quantitative : Use UV-Vis spectroscopy for concentration analysis and titration for stability under varying pH.
- Qualitative : Employ FTIR or X-ray crystallography to characterize structural features.
- Ethnographic : Interview domain experts to contextualize findings (rarely used in chemical research but applicable for interdisciplinary studies) .
Advanced Research Questions
Q. How to resolve contradictions between experimental data and computational models of this compound's binding affinity?
- Sensitivity Analysis : Test model assumptions (e.g., force field parameters, solvation effects).
- Experimental Validation : Repeat assays under controlled conditions (e.g., isothermal titration calorimetry).
- Meta-Analysis : Compare discrepancies across studies to identify systemic biases (e.g., batch effects in reagent purity) .
Q. What advanced statistical approaches are suitable for analyzing this compound's multi-parametric interaction data?
- Multivariate Analysis : Principal Component Analysis (PCA) to reduce dimensionality in dose-response datasets.
- Bayesian Inference : Model uncertainty in kinetic parameters (e.g., Kd).
- Machine Learning : Train classifiers to predict bioactivity based on structural fingerprints .
Q. Example Table: Statistical Methods for this compound Data
| Scenario | Recommended Method | Output Metric |
|---|---|---|
| Dose-response Curves | Nonlinear Regression (4PL) | IC50, Hill Slope |
| Time-series Stability | Kaplan-Meier Survival Analysis | Degradation Half-life |
| High-throughput Screening | ANOVA with Tukey’s Post-Hoc | FDR-adjusted p-values |
Q. How to ensure cross-laboratory reproducibility in this compound synthesis?
- Standardization : Distribute reference samples with certificates of analysis.
- Collaborative Trials : Conduct round-robin experiments to harmonize protocols.
- Metadata Sharing : Publish raw data (e.g., NMR spectra, chromatograms) in open repositories like Zenodo .
Q. What strategies mitigate methodological limitations in studying this compound's environmental stability?
- Controlled Stress Testing : Expose this compound to UV light, humidity, and elevated temperatures.
- Longitudinal Sampling : Collect data at multiple timepoints to capture degradation kinetics.
- Error Propagation Models : Quantify uncertainty in stability predictions using Monte Carlo simulations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
